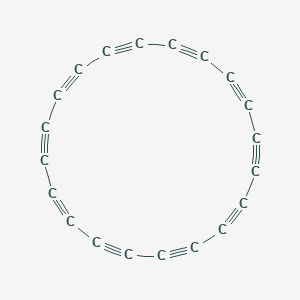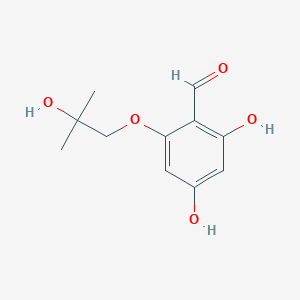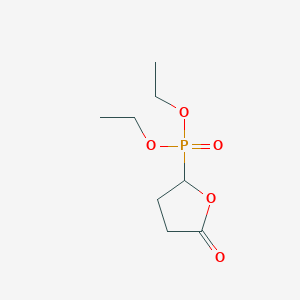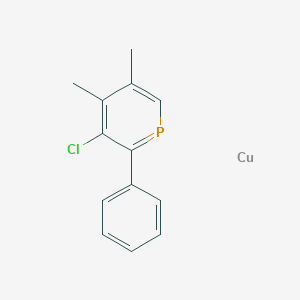
3-Chloro-4,5-dimethyl-2-phenylphosphinine;copper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4,5-dimethyl-2-phenylphosphinine;copper is an organophosphorus compound that contains a copper atom coordinated to a phosphinine ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,5-dimethyl-2-phenylphosphinine;copper typically involves the reaction of a phosphinine precursor with a copper salt. One common method is the reaction of 3-Chloro-4,5-dimethyl-2-phenylphosphinine with copper(I) chloride in the presence of a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere. The reaction is usually carried out at room temperature and monitored by techniques such as NMR spectroscopy to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and reproducibility of the production process.
化学反応の分析
Types of Reactions
3-Chloro-4,5-dimethyl-2-phenylphosphinine;copper can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: Reduction reactions can convert the copper(II) complexes back to copper(I) species.
Substitution: The chlorine atom in the phosphinine ligand can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under mild conditions, typically in the presence of a base such as triethylamine (Et₃N).
Major Products Formed
Oxidation: Copper(II) complexes with modified phosphinine ligands.
Reduction: Copper(I) complexes with the original phosphinine ligand.
Substitution: New phosphinine derivatives with different substituents replacing the chlorine atom.
科学的研究の応用
3-Chloro-4,5-dimethyl-2-phenylphosphinine;copper has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic transformations, such as cross-coupling reactions and polymerization processes.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: Utilized in the development of advanced materials, such as conductive polymers and coordination polymers with unique electronic properties.
作用機序
The mechanism of action of 3-Chloro-4,5-dimethyl-2-phenylphosphinine;copper involves its interaction with molecular targets through coordination chemistry. The copper atom can form coordination bonds with various ligands, influencing the electronic properties of the compound. This interaction can modulate the activity of enzymes, disrupt microbial cell membranes, or facilitate electron transfer processes in catalytic reactions.
類似化合物との比較
Similar Compounds
- 3-Chloro-4,5-dimethyl-2-phenylphosphinine;nickel
- 3-Chloro-4,5-dimethyl-2-phenylphosphinine;palladium
- 3-Chloro-4,5-dimethyl-2-phenylphosphinine;platinum
Uniqueness
3-Chloro-4,5-dimethyl-2-phenylphosphinine;copper is unique due to its specific coordination environment and electronic properties conferred by the copper atom. Compared to its nickel, palladium, and platinum analogs, the copper complex may exhibit different reactivity and stability, making it suitable for specific applications in catalysis and materials science.
特性
CAS番号 |
154972-52-8 |
|---|---|
分子式 |
C13H12ClCuP |
分子量 |
298.20 g/mol |
IUPAC名 |
3-chloro-4,5-dimethyl-2-phenylphosphinine;copper |
InChI |
InChI=1S/C13H12ClP.Cu/c1-9-8-15-13(12(14)10(9)2)11-6-4-3-5-7-11;/h3-8H,1-2H3; |
InChIキー |
IDGJPNUHKBIVCG-UHFFFAOYSA-N |
正規SMILES |
CC1=CP=C(C(=C1C)Cl)C2=CC=CC=C2.[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propoxy-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14267065.png)
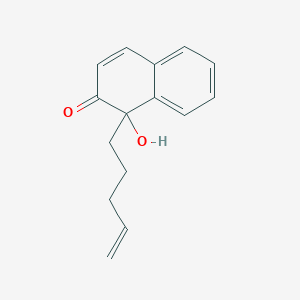
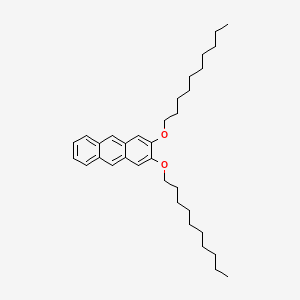
![2-Propenoic acid, 2-methyl-, 2-[2-(2-iodoethoxy)ethoxy]ethyl ester](/img/structure/B14267088.png)

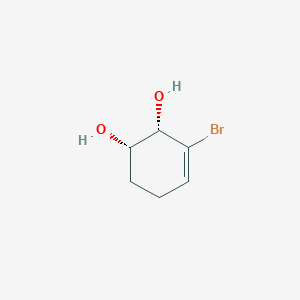
![1-[(Benzyloxy)methyl]-3-(3-methylpentyl)benzene](/img/structure/B14267111.png)

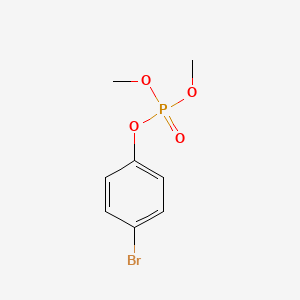
![(NZ)-N-[2-bromo-1-(3-methoxy-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14267129.png)
